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Compound Focus: Pencycuron

CAS No.: 66063-05-6

Cat. No.: S538948

The following table summarizes the key crystallographic data and hydrogen bonding geometry for

pencycuron, as determined by single-crystal X-ray diffraction analysis [1].

Parameter Description / Value

Systematic Name 1-(4-chlorobenzyl)-1-cyclopentyl-3-phenylurea [1] [2]
Chemical Formula C19H21CIN20 [1]

Crystal System Orthorhombic [1]

Space Group Pbca [1]

Unit Cell Parameters a=12.1585(5) A, b =8.6721(4) A, ¢ = 32.6152(12) A [1]
Unit Cell Volume 3438.9(2) A3 [1]

Cyclopentyl Conformation Envelope conformation [1] [2]

Dihedral Angle 77.96(6)° [1] [2]

(CyclopentyliChlorobenzyl)

Dihedral Angle (Cyclopentyl/Phenyl)  57.77(7)° [1] [2]
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Parameter
Hydrogen Bond (D-H--A)

Hydrogen Bond Geometry

TT-TT Interaction

Description / Value
N2-H2N---O1 [1]

D-H: 0.828(19) A, H---A: 2.081(19) A, D---A: 2.8838(17) A, D-
H---AAngle: 163.1(17)° [1]

Centroid-centroid separation = 3.9942(9) A between
chlorobenzene rings [1] [2]

The molecular conformation and intermolecular interactions in the pencycuron crystal lattice can be

visualized through the following diagram, which illustrates how hydrogen bonds and m-m interactions

connect individual molecules:

(Pencycuron Molecula

Creates

Linked by

Results in

© 2026 Smolecule. All rights reserved. 2/5 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4571381/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4571381/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4571381/
https://pubmed.ncbi.nlm.nih.gov/26396781/
https://www.smolecule.com/products/s538948?utm_src=pdf-body
https://www.smolecule.com/products/s538948?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Click to download full resolution via product page

Hierarchical structure formation in pencycuron crystal via hydrogen bonding and 1t-1t interactions.

Experimental Methodology

The foundational crystal structure data was obtained through the following experimental protocol [1]:

¢ Sample Preparation: A commercial sample of pencycuron was dissolved in dichloromethane
(CH2CI2). Colorless needle-shaped crystals suitable for X-ray diffraction were obtained by slow
evaporation of the solution at room temperature [1].

e Data Collection: X-ray diffraction data was collected at 173 K using a Bruker APEX-Il CCD
diffractometer with Mo Ka radiation (A = 0.71073 A). The experiment measured 27,037 reflections
[1].

¢ Data Refinement: The structure was solved using the SHELXS97 program and refined with the
SHELXL2013 software package. Hydrogen atoms were treated using a mixed approach: the H atom
attached to nitrogen was freely refined from the diffraction data, while C-bound H atoms were
positioned geometrically and refined using a riding model [1].

Interpretation of Structural Features

The data reveals several key structural aspects that are critical for researchers:

¢ Intermolecular Bonding Network: The primary intermolecular interaction is a classical N-H---O
hydrogen bond between the urea moiety of one molecule and the carbonyl group of another. This
links molecules into one-dimensional C(4) chains propagating along the crystallographic b-axis [1]
[2].

¢ Stabilization via 1t-1t Stacking: The hydrogen-bonded chains are further connected into a two-
dimensional network parallel to the (110) plane via weak Tt-1t interactions between the
chlorobenzene rings of adjacent molecules [1] [2].

¢ Molecular Conformation: The cyclopentyl ring adopts an envelope conformation, and the two
aromatic rings (phenyl and chlorobenzyl) are significantly twisted relative to the central urea group

and to each other, as indicated by the large dihedral angles [1]. This specific three-dimensional shape

is likely critical for its biological activity and binding to target proteins.

Further Research and Computational Studies
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Beyond the basic crystal structure, modern research employs computational methods to gain deeper insights.
One study used Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level to identify the most
stable molecular conformer, analyze chemical reactivity via frontier molecular orbitals (HOMO-LUMO),
and characterize other electronic properties [3] [4]. Such computational approaches are invaluable for
predicting the behavior and interactions of pencycuron in environments where crystal structure data may not

be available.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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